

Application Notes and Protocols for RO1138452 in Primary Cell Culture Experiments

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Compound of Interest

Compound Name: RO1138452

Cat. No.: B1680659

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Introduction

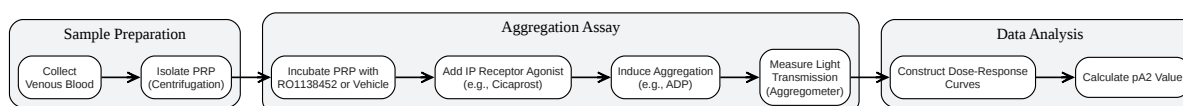
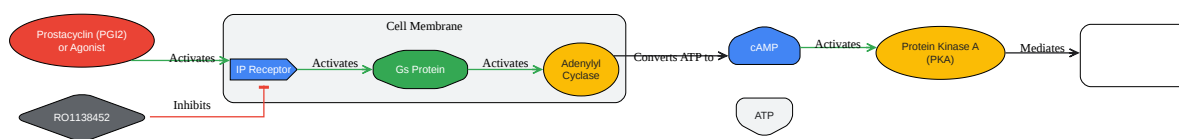
RO1138452 is a potent and selective antagonist of the prostacyclin (IP) receptor, a G-protein coupled receptor involved in various physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.^{[1][2][3][4][5]} These application notes provide detailed protocols for utilizing **RO1138452** in primary cell culture experiments to investigate its effects on IP receptor signaling and downstream cellular functions.

Mechanism of Action

RO1138452 acts as a competitive antagonist at the prostanoid IP receptor.^[1] By binding to the IP receptor, it blocks the binding of its natural ligand, prostacyclin (PGI₂), and synthetic agonists like iloprost and cicaprost.^{[1][6]} This blockade inhibits the activation of the associated Gs alpha subunit, leading to a decrease in adenylyl cyclase activity and subsequent reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. This ultimately counteracts the cellular effects mediated by IP receptor activation.

Signaling Pathway

The signaling pathway affected by **RO1138452** is initiated by the binding of an IP receptor agonist, which **RO1138452** competitively inhibits.



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References

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